molecular formula C10H10N4O2 B2519048 methyl 2-methyl-3-(1H-tetrazol-1-yl)benzoate CAS No. 936075-87-5

methyl 2-methyl-3-(1H-tetrazol-1-yl)benzoate

Cat. No.: B2519048
CAS No.: 936075-87-5
M. Wt: 218.216
InChI Key: NKCVGEMHBBJPKJ-UHFFFAOYSA-N
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Description

Methyl 2-methyl-3-(1H-tetrazol-1-yl)benzoate is an organic compound with the molecular formula C10H10N4O2. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and a tetrazole ring is attached to the benzene ring.

Scientific Research Applications

Methyl 2-methyl-3-(1H-tetrazol-1-yl)benzoate has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-methyl-3-(1H-tetrazol-1-yl)benzoate typically involves the reaction of 2-methyl-3-nitrobenzoic acid with sodium azide in the presence of a suitable catalyst. The nitro group is reduced to an amine, which then undergoes cyclization with sodium azide to form the tetrazole ring. The esterification of the carboxyl group with methanol is usually carried out under acidic conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-3-(1H-tetrazol-1-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation states.

    Reduction: The nitro group in the precursor can be reduced to an amine, which is a crucial step in the synthesis of the compound.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring can lead to the formation of tetrazole N-oxides, while substitution reactions can introduce halogen atoms or other functional groups onto the benzene ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-methyl-3-(1H-tetrazol-1-yl)benzoate is unique due to the presence of both the methyl group and the ester group, which can influence its chemical reactivity and biological activity. The combination of these functional groups provides a distinct set of properties that can be exploited in various applications .

Properties

IUPAC Name

methyl 2-methyl-3-(tetrazol-1-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c1-7-8(10(15)16-2)4-3-5-9(7)14-6-11-12-13-14/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKCVGEMHBBJPKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N2C=NN=N2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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